molecular formula C16H14O B8163642 3-Ethoxy-3'-ethynyl-1,1'-biphenyl

3-Ethoxy-3'-ethynyl-1,1'-biphenyl

Cat. No.: B8163642
M. Wt: 222.28 g/mol
InChI Key: OIBLZPFPDFOCEO-UHFFFAOYSA-N
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Description

3-Ethoxy-3'-ethynyl-1,1'-biphenyl is a biphenyl-based chemical building block of high interest in advanced organic synthesis and medicinal chemistry research. This compound features two key functional groups: an ethoxy group on one phenyl ring and an ethynyl group on the other. The ethynyl group is particularly valuable, as it allows the molecule to participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction , and click chemistry, enabling the construction of more complex molecular architectures. The biphenyl core is a privileged structure in many active compounds, and its combination with these functional groups makes this reagent a versatile intermediate. While direct biological data for this specific compound is not widely reported, its structure suggests potential research applications. Biphenyl derivatives are frequently explored in the development of therapeutic agents; for instance, various substituted biphenyl and imidazopyridine compounds incorporating a biphenyl moiety have been studied for their antiviral properties against viruses like HCV and BVDV . Furthermore, the molecule's structural characteristics are consistent with those of inhibitors for enzymes like Cytochrome P450, which are important targets in cancer chemoprevention research . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

1-ethoxy-3-(3-ethynylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-13-7-5-8-14(11-13)15-9-6-10-16(12-15)17-4-2/h1,5-12H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBLZPFPDFOCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the coupling of boronic acids with aryl halides under palladium catalysis. For 3-ethoxy-3'-ethynyl-1,1'-biphenyl, this method could involve:

  • 3-Ethoxyphenylboronic Acid and 3-Bromophenylacetylene as coupling partners.

  • A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like toluene/water at 80–100°C.

Key Considerations :

  • The ethoxy group must be introduced prior to coupling to avoid dealkylation under basic conditions.

  • Protecting groups (e.g., silyl ethers) may be necessary for the ethynyl moiety to prevent side reactions during catalysis.

Ullmann Coupling

Ullmann coupling offers a copper-mediated alternative for biphenyl synthesis. A proposed route involves:

  • 3-Ethoxyiodobenzene and 3-Ethynyliodobenzene reacted with copper powder in dimethylformamide (DMF) at elevated temperatures (120–150°C).

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Compatible with halogenated aromatic substrates bearing electron-donating groups like ethoxy.

Functionalization of Preformed Biphenyl Scaffolds

Post-functionalization of a preassembled biphenyl core represents a modular approach to installing the ethoxy and ethynyl groups.

Introducing the Ethoxy Group

The ethoxy group is typically installed via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr) :

  • Williamson Ether Synthesis : Reacting 3-hydroxyphenylacetylene with ethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone at reflux.

  • SNAr : Using a nitro-activated aryl halide (e.g., 3-fluoro-nitrobenzene) treated with sodium ethoxide in ethanol under heating.

Challenges :

  • Direct substitution on deactivated aromatics (e.g., unsubstituted biphenyl) requires activating groups (e.g., -NO₂), necessitating subsequent reduction steps.

Introducing the Ethynyl Group

The ethynyl group is introduced via Sonogashira coupling or dehydrohalogenation :

  • Sonogashira Coupling : Reacting 3-bromo-3'-ethoxy-1,1'-biphenyl with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ and CuI in triethylamine. Desilylation with K₂CO₃/MeOH yields the terminal alkyne.

  • Dehydrohalogenation : Treating 1,2-dibromo-3'-ethoxy-1,1'-biphenyl with a strong base (e.g., NaOH) in ethanol at 60°C.

Optimization Insights :

  • Copper oxychloride catalysts enhance regioselectivity in alkyne formation, as demonstrated in analogous biphenyl systems.

Sequential Alkynylation and Alkoxylation

This strategy involves sequential functionalization of a monosubstituted biphenyl precursor.

Stepwise Synthesis

  • Alkynylation First :

    • Start with 3-bromo-1,1'-biphenyl.

    • Perform Sonogashira coupling with TMSA, followed by desilylation to yield 3-ethynyl-1,1'-biphenyl.

  • Alkoxylation Second :

    • Nitrate the 3'-position via mixed acid (HNO₃/H₂SO₄), reduce to amine, and diazotize to introduce a hydroxyl group.

    • Alkylate with ethyl bromide under Williamson conditions.

Yield Considerations :

  • Multi-step sequences often suffer from cumulative yield losses. For example, Sonogashira couplings typically achieve 70–85% yields, while alkylation steps range from 60–75%.

One-Pot Methodologies

Emerging one-pot strategies minimize intermediate isolation:

  • Combine Ullmann coupling (for biphenyl formation) with in situ ethoxylation and alkynylation using tandem catalytic systems.

  • Example : Copper/palladium bimetallic catalysts enable sequential C–O and C–C bond formation in a single reactor.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and functional group tolerance:

MethodKey StepsEstimated YieldAdvantagesLimitations
Suzuki-Miyaura CouplingBoronic acid + aryl bromide coupling65–80%High regioselectivity; mild conditionsRequires pre-functionalized boronic acids
Ullmann CouplingCopper-mediated aryl halide coupling50–70%Cost-effective; no palladiumHigh temperatures; limited substrate scope
Post-FunctionalizationSequential alkynylation/alkoxylation40–60%Modular; flexible intermediate useCumulative yield loss; multiple steps
One-Pot SynthesisTandem catalysis55–75%Time-efficient; reduced purificationComplex optimization; catalyst compatibility

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new biphenyl derivatives with different functional groups.

Scientific Research Applications

3-Ethoxy-3’-ethynyl-1,1’-biphenyl has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-3’-ethynyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reaction conditions and reagents used. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Fluorinated Biphenyl Derivatives

  • Examples :
    • 4′-(tert-Butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP)
    • 3′,4′-Difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP)
  • Key Differences :
    • Fluorine substituents introduce strong electron-withdrawing effects, enhancing oxidative stability and altering π-π stacking interactions compared to the ethoxy/ethynyl groups in 3-ethoxy-3'-ethynyl-1,1'-biphenyl.
    • Applications: Fluorinated biphenyls are often used in liquid crystals and pharmaceuticals due to their metabolic stability .

Methoxy-Substituted Biphenyls

  • Example : 3,3′-Dimethoxy-1,1′-biphenyl (CAS 6161-50-8)
  • Applications: Methoxy-substituted biphenyls serve as intermediates in drug synthesis and as reference standards in analytical chemistry .

Halogenated Biphenyls (PCBs)

  • Examples :
    • PCB-147 (2,2',3,4',5,6-hexachloro-1,1'-biphenyl)
    • PCB-099 (2,2',4,4',5-pentachloro-1,1'-biphenyl)
  • Key Differences :
    • Chlorine atoms increase molecular weight, lipophilicity, and environmental persistence, contrasting sharply with the biodegradable ethoxy and ethynyl groups.
    • Applications: PCBs are industrial chemicals but are largely banned due to toxicity .

Organometallic Biphenyl Derivatives

  • Examples: (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) 3-(Tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine (Compound B)
  • Key Differences: Mercury or tellurium incorporation enables unique reactivity (e.g., redox activity) but introduces toxicity concerns absent in 3-ethoxy-3'-ethynyl-1,1'-biphenyl. Applications: Organometallic biphenyls are studied for catalytic or material science applications .

Electronic and Steric Effects

  • Ethoxy vs. Ethynyl :
    • Ethoxy groups donate electrons via resonance, stabilizing adjacent positive charges, while ethynyl groups provide linear geometry and π-conjugation, enhancing charge transport in electronic materials.
  • Comparison with Nitro/Methoxy-Substituted Derivatives :
    • Compounds like EMAC2056 (4-methoxybiphenyl derivatives) show enhanced biological activity due to balanced electron-donating/withdrawing substituents, suggesting that 3-ethoxy-3'-ethynyl-1,1'-biphenyl could be optimized for similar dual-function applications .

Data Table: Comparative Analysis of Biphenyl Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Ethoxy-3'-ethynyl-1,1'-biphenyl 3-OCH₂CH₃, 3'-C≡CH ~228.3 (estimated) Organic electronics, catalysis N/A
TBDFBP 3,4-F, 4'-t-Bu ~260.3 Liquid crystals, pharmaceuticals
3,3′-Dimethoxy-1,1′-biphenyl 3,3'-OCH₃ 214.26 Drug intermediates, reference standards
PCB-147 2,2',3,4',5,6-Cl 360.88 Banned industrial chemical
Compound A (Organomercury) 4-NH₂, 3-HgCl ~350.1 Catalysis, material science

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Ethoxy-3'-ethynyl-1,1'-biphenyl, and how do steric/electronic factors influence reaction outcomes?

  • Answer: Pd(0)-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, are commonly employed for ethynyl-substituted biphenyls. For example, Suzuki reactions using aryl halides and boronic acids under inert atmospheres (e.g., N₂) with ligands like PPh₃ can optimize yields. Steric hindrance from the ethoxy group may necessitate elevated temperatures (80–120°C) or microwave-assisted synthesis. Electronic effects of substituents can be evaluated via DFT calculations to predict reactivity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl?

  • Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., ethynyl protons at ~2.5–3.5 ppm) and coupling patterns.
  • X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles. SHELXL (via SHELX suite) is widely used for refinement, particularly for handling twinned or high-resolution data .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O) in crystal packing .

Q. How can researchers ensure purity and stability of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl during storage and handling?

  • Answer: Store under inert gas (Ar) at –20°C to prevent oxidation of the ethynyl group. Purity is verified via HPLC (≥95% purity) or GC-MS. Degradation products (e.g., oxidized ethynyl groups) are monitored using FT-IR (loss of C≡C stretch at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) predictions and experimental structural data for 3-Ethoxy-3'-ethynyl-1,1'-biphenyl be resolved?

  • Answer:

  • Benchmarking DFT Functionals: Use B3LYP/6-311++G(d,p) with dispersion corrections (e.g., D3BJ) to model non-covalent interactions. Compare computed bond lengths/angles with X-ray data .
  • Dynamic Effects: Molecular dynamics (MD) simulations account for thermal motion, which static DFT models may overlook.
  • Refinement Software: SHELXL’s TWIN and BASF commands handle twinning or disorder in crystallographic data .

Q. What experimental strategies mitigate low yields or side-product formation during the synthesis of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl?

  • Answer:

  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance selectivity.
  • Protecting Groups: Temporarily protect the ethoxy group with TMSCl to prevent unwanted side reactions.
  • Reaction Monitoring: Use in-situ FT-IR or LC-MS to detect intermediates (e.g., dehalogenated byproducts) .

Q. How can the electronic properties of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl be exploited in designing organometallic catalysts or ligands?

  • Answer:

  • Coordination Studies: The ethynyl group can act as a π-donor in metal complexes (e.g., Au(I) or Cu(I)). Synthesize analogues like organomercury compounds (see ) to study bonding modes.
  • Electrochemical Analysis: Cyclic voltammetry (CV) evaluates redox activity, while DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What strategies address challenges in crystallizing 3-Ethoxy-3'-ethynyl-1,1'-biphenyl for structural analysis?

  • Answer:

  • Solvent Screening: Use mixed solvents (e.g., CHCl₃/hexane) to slow crystallization.
  • Seeding: Introduce microcrystals to induce nucleation.
  • Cryocooling: Flash-cool crystals to 100 K to minimize disorder. SHELXD and SHELXE are robust for solving phases in low-symmetry space groups .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate NMR shifts with computed chemical shifts (GIAO method) .
  • Synthetic Reproducibility: Document reaction parameters (e.g., degassing time, catalyst loading) in detail to ensure reproducibility .

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